4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-)
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Overview
Description
4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-) is a complex organic compound that features a diazenyl group, a pyridinium ion, and a tetrachlorozinc anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline typically involves the diazotization of 2,5-dichloroaniline followed by coupling with N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the diazenyl and pyridinium sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The pyridinium ion can interact with negatively charged sites, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,5-dichlorophenyl)diazenyl]-N,N-dimethylaniline
- 4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ylethyl)aniline
Uniqueness
4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline is unique due to its combination of a diazenyl group, a pyridinium ion, and a tetrachlorozinc anion. This structural arrangement provides distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
84282-31-5 |
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Molecular Formula |
C42H42Cl8N8Zn |
Molecular Weight |
1007.8 g/mol |
IUPAC Name |
4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C21H21Cl2N4.4ClH.Zn/c2*1-2-27(15-14-26-12-4-3-5-13-26)19-9-7-18(8-10-19)24-25-21-16-17(22)6-11-20(21)23;;;;;/h2*3-13,16H,2,14-15H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
WMAHHJFSFLTOAB-UHFFFAOYSA-J |
Canonical SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=CC(=C3)Cl)Cl.CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=CC(=C3)Cl)Cl.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
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